4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
4-Bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fused pyrimidine derivative characterized by a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1, a 4-oxo moiety at position 4, and a brominated benzamide group at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including kinase inhibition and anticancer properties . Its structural features, such as the electron-withdrawing bromine atom and the benzamide moiety, enhance its binding affinity to target proteins like EGFR (epidermal growth factor receptor) and BTK (Bruton’s tyrosine kinase) .
Properties
IUPAC Name |
4-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-13-8-6-12(7-9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-4-2-1-3-5-14/h1-11H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECTXQQTVPCHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibit significant anticancer properties. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that these compounds can effectively inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways .
Antimicrobial Properties
The compound has also demonstrated potential antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .
Enzyme Inhibition
Targeting Kinases
One of the prominent applications of this compound is its role as a kinase inhibitor. Inhibitors targeting specific kinases involved in cell signaling pathways can be crucial in cancer therapy. Studies have identified this compound as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and are often dysregulated in cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis:
Structural Analogues with Pyrazolo[3,4-d]Pyrimidinone Cores
Key Observations :
Substituent Effects on Kinase Inhibition :
- The bromobenzamide group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, similar to the acryloyl group in ZYBT1, which improves BTK binding .
- Compound 237, with a carboxylic hydrazide substituent, shows potent EGFR inhibition (IC₅₀: 0.186 µM), suggesting that electron-withdrawing groups at position 5 enhance activity .
Role of Halogenation :
- Chlorinated analogues (e.g., compound 5d) exhibit antibacterial properties, while brominated derivatives may prioritize kinase inhibition due to increased steric bulk and lipophilicity .
Biological Activity
4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound belonging to the pyrazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H12BrN5O2
- Molecular Weight : 410.2 g/mol
- CAS Number : 899996-30-6
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular pathways. The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Key Mechanisms:
- CDK Inhibition : The compound exhibits significant inhibitory activity against CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for its potential use in cancer therapy, as it can lead to cell cycle arrest and apoptosis in tumor cells .
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of various human cancer cell lines, including HeLa and HCT116 cells, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : Preliminary investigations suggest that the compound may also possess anti-inflammatory effects, further broadening its therapeutic applications.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activities of this compound:
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolopyrimidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations compared to other derivatives in the same class .
Case Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibition profile of this compound against various kinases. It was found to selectively inhibit CDK2 over CDK9 by a factor of 265-fold, showcasing its potential for targeted cancer therapies that minimize side effects associated with broader kinase inhibition .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar pyrazolopyrimidine derivatives was conducted:
| Compound Name | IC50 (µM) | Selectivity | Biological Activity |
|---|---|---|---|
| 3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | 0.36 (CDK2) | High (265-fold over CDK9) | Anticancer |
| 3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | 0.45 (CDK2) | Moderate | Anticancer |
| 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | 0.50 (CDK2) | Low | Anticancer |
Q & A
Q. What computational tools predict SAR for novel analogs?
- Methodology : Use QSAR models trained on pyrazolo[3,4-d]pyrimidine datasets. Parameters include:
- Descriptors : LogP, polar surface area, H-bond donors/acceptors.
- Validation : Compare predicted vs. experimental IC₅₀ values (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
